molecular formula C15H21NO2S B2821746 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide CAS No. 2319786-06-4

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide

Cat. No.: B2821746
CAS No.: 2319786-06-4
M. Wt: 279.4
InChI Key: KENOIELZOCJBGN-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a distinct hybrid architecture, incorporating a cyclopropyl group and an acetamide linker connected to a tetrahydropyran (oxane) ring bearing a thiophene moiety . The strategic combination of these pharmacophoric elements—a saturated oxygen-containing heterocycle and a sulfur-containing heteroaromatic ring—suggests potential for diverse biological interactions. Compounds with similar structural features, particularly those integrating the cyclopropylacetamide scaffold, are frequently investigated as key intermediates or final products in the synthesis of orally bioavailable receptor agonists and other bioactive molecules . Furthermore, research on analogs has explored their role as inhibitors of enzymes like lysosomal phospholipase A2 (PLA2G15) , a target implicated in drug-induced phospholipidosis, highlighting its relevance in early-stage toxicity screening . Researchers value this compound for developing novel therapeutic agents, particularly in central nervous system (CNS) and metabolic disorders. It is also a versatile building block for constructing more complex chemical entities in library development for high-throughput screening. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c17-14(9-12-1-2-12)16-11-15(4-6-18-7-5-15)13-3-8-19-10-13/h3,8,10,12H,1-2,4-7,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENOIELZOCJBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the acetamide group can produce primary amines .

Scientific Research Applications

2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

The target compound distinguishes itself from related acetamides through its cyclopropyl and thiophene-oxane substituents. Key structural comparisons include:

Compound Name Substituents Key Functional Groups References
2-cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide Cyclopropyl, thiophene-oxane Acetamide, thiophene, tetrahydropyran N/A
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl, distyrylpyridine, cyano Thioacetamide, chlorophenyl, pyridine
2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Chlorophenyl, quinoxaline, pyrimidine Thioacetamide, quinoxaline, pyrimidine
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinyl, methyl Thioacetamide, pyrimidinone
  • Cyclopropyl vs.
  • Thiophene-Oxane Hybrid: The thiophene-oxane moiety is absent in compared compounds, which typically feature purely aromatic or nitrogen-containing heterocycles (e.g., pyridine, quinoxaline) .

Physicochemical Properties and Functional Group Impact

  • Melting Points: Analogs with rigid aromatic systems (e.g., quinoxaline derivatives) exhibit higher melting points (230–232°C) due to strong intermolecular interactions . The target compound’s cyclopropyl and flexible oxane ring may reduce melting points.
  • Solubility : The thiophene-oxane group could enhance lipid solubility compared to polar pyrimidine or chlorophenyl substituents .
  • Electronic Effects : The sulfur atom in thiophene may alter electron distribution compared to nitrogen-containing heterocycles, influencing reactivity and binding interactions .

Biological Activity

2-Cyclopropyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopropyl group, a thiophene ring, and a tetrahydropyran moiety. This compound is being investigated for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C15H21NO2SC_{15}H_{21}NO_2S, with a molecular weight of approximately 281.40 g/mol. The compound's IUPAC name reflects its complex structure, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H21NO2SC_{15}H_{21}NO_2S
Molecular Weight281.40 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. It may modulate the activity of various enzymes and receptors, leading to significant biological effects. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with key metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings can demonstrate significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound is under investigation, with preliminary data suggesting it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies have indicated that similar compounds can affect signaling pathways related to cancer cell survival and proliferation .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluating the antibacterial efficacy of various thiophene-containing compounds found that those with structural similarities to 2-cyclopropyl-N-{[4-(thiophen-3-yloxan-4-yl]methyl}acetamide exhibited moderate to strong inhibition against Salmonella typhi and Bacillus subtilis. Compounds were tested at varying concentrations, yielding IC50

Q & A

Q. Methodological Optimization :

  • Use HPLC to monitor intermediate purity (>95%) and NMR spectroscopy (¹H/¹³C) to confirm regioselectivity at the oxan-4-yl-thiophene junction .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Focus
Discrepancies in bioactivity data often arise from:

  • Assay-Specific Conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell-line permeability can skew results. Validate solubility profiles using dynamic light scattering (DLS) and adjust concentrations to avoid aggregation .
  • Metabolite Interference : Thiophene rings are susceptible to CYP450-mediated oxidation. Perform LC-MS metabolomic profiling to identify active metabolites and correlate findings with parent compound activity .
  • Target Selectivity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets (e.g., kinases, GPCRs) and rule out off-target effects .

What computational strategies are recommended for predicting the compound’s pharmacokinetic (PK) properties?

Q. Advanced Research Focus

  • ADMET Prediction : Leverage QSAR models (e.g., SwissADME) to estimate logP (aim for 2–4 for blood-brain barrier penetration) and CYP inhibition potential. The thiophene and oxane groups may increase metabolic lability, requiring prodrug strategies .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with membrane transporters (e.g., P-glycoprotein) to assess efflux risks. Focus on the acetamide’s hydrogen-bonding capacity to improve solubility .

How should researchers design experiments to elucidate the compound’s mechanism of action (MoA)?

Q. Advanced Research Focus

  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down target proteins from lysates .
  • In Vivo Efficacy : Prioritize orthotopic xenograft models over subcutaneous implants to mimic human tissue microenvironments, particularly for cancer-related studies .

What are the best practices for characterizing structural analogs of this compound?

Q. Basic Research Focus

  • Spectral Fingerprinting : Compare ¹H NMR chemical shifts (e.g., δ 4.90 ppm for oxane protons, δ 7.69 ppm for thiophene protons) and HRMS data to confirm analogs .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially at the cyclopropyl-oxane junction .
  • Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (>150°C is ideal for storage) .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Basic Research Focus

  • Coupling Reagents : Replace EDCl/HOBt with HATU or PyBOP to enhance amide bond formation efficiency (yields >70%) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 80°C) and improve homogeneity using continuous flow reactors .
  • Workup Optimization : Use flash chromatography (silica gel, 5–10% MeOH/DCM gradient) to separate unreacted starting materials .

What in vitro models are appropriate for evaluating the compound’s anti-inflammatory potential?

Q. Advanced Research Focus

  • Primary Cell Assays : Use human peripheral blood mononuclear cells (PBMCs) stimulated with LPS/IFN-γ to measure cytokine suppression (IL-6, TNF-α) via ELISA .
  • NF-κB Reporter Assays : Transfect HEK293 cells with a luciferase-linked NF-κB reporter to quantify inhibition potency (IC₅₀) .
  • ROS Scavenging : Employ DCFH-DA fluorescence assays in macrophage-like THP-1 cells to assess antioxidant activity .

How can structural modifications improve the compound’s metabolic stability?

Q. Advanced Research Focus

  • Thiophene Replacement : Substitute thiophen-3-yl with benzothiophene or furanyl groups to reduce CYP2C9-mediated oxidation .
  • Acetamide Bioisosteres : Replace the acetamide with a sulfonamide or urea to enhance resistance to esterase cleavage .
  • Deuterium Labeling : Introduce deuterium at metabolically vulnerable positions (e.g., cyclopropyl-CH₂) to slow degradation .

What analytical techniques are critical for batch-to-batch consistency in preclinical studies?

Q. Basic Research Focus

  • HPLC-PDA : Ensure >98% purity with a C18 column (acetonitrile/water + 0.1% TFA) and monitor for thiophene-related degradation peaks .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Chiral HPLC : Verify enantiomeric excess (>99%) if the compound has stereocenters .

How should researchers prioritize structural analogs for lead optimization?

Q. Advanced Research Focus

  • SAR Analysis : Rank analogs based on IC₅₀ values (≤1 μM for primary targets) and selectivity indices (≥10-fold over off-targets) .
  • Computational Docking : Use AutoDock Vina to predict binding poses in target active sites, prioritizing compounds with ΔG ≤ -8 kcal/mol .
  • Patent Landscape Review : Cross-reference PubChem and CAS databases to avoid infringing existing IP .

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